molecular formula C6H11ClO B7902214 2-Chlorohexanal

2-Chlorohexanal

Cat. No.: B7902214
M. Wt: 134.60 g/mol
InChI Key: WSMIPVGUPYXHDT-UHFFFAOYSA-N
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Description

2-Chlorohexanal (C₆H₁₁ClO, MW: 134.45 g/mol) is a halogenated aldehyde featuring a chlorine atom at the second carbon of a six-carbon chain terminated by an aldehyde group. It is primarily utilized in organic synthesis, such as the stereoselective preparation of chlorohydrins, as demonstrated in its reaction with vinyl sulfoxides under LDA-mediated conditions . Its aldehyde functionality renders it highly reactive toward nucleophilic additions, making it a valuable intermediate in pharmaceuticals and fine chemicals.

Properties

IUPAC Name

2-chlorohexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-2-3-4-6(7)5-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMIPVGUPYXHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Chlorohexanal and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications References
This compound C₆H₁₁ClO 134.45 Aldehyde Synthesis of chlorohydrins
2-Chloro-2-methylhexane C₇H₁₅Cl 134.65 Chloroalkane Intermediate in alkylation reactions
Chlorocyclohexane C₆H₁₁Cl 118.60 Chlorocycloalkane Solvent, industrial applications
2-Chlorocyclohexanone C₆H₉ClO 132.59 Ketone Organic synthesis intermediate
6-Chlorohexan-2-one C₆H₁₁ClO 134.45 Ketone Pharmaceutical intermediate
2-Chlorocyclohexanol C₆H₁₁ClO 134.60 Alcohol Solvent, intermediate in polymers
This compound vs. 2-Chloro-2-methylhexane
  • Reactivity :
    • This compound’s aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) and participates in aldol condensations.
    • 2-Chloro-2-methylhexane, a tertiary chloroalkane, favors SN1 mechanisms due to steric hindrance and carbocation stability .
  • Applications :
    • This compound is pivotal in synthesizing stereochemically complex molecules like chlorohydrins .
    • 2-Chloro-2-methylhexane serves as an alkylating agent in industrial processes.
This compound vs. Chlorocyclohexane
  • Polarity and Solubility: The aldehyde group in this compound increases polarity, enhancing solubility in polar solvents. Chlorocyclohexane, a non-polar cycloalkane, is widely used as a solvent for lipids and resins .
  • Toxicity :
    • Chlorocyclohexane is classified as a flammable liquid with skin/eye irritation risks , whereas aldehydes like this compound may exhibit higher acute toxicity due to reactivity.
This compound vs. 2-Chlorocyclohexanone
  • Functional Group Influence: The ketone in 2-Chlorocyclohexanone is less electrophilic than this compound’s aldehyde, reducing its reactivity in nucleophilic additions. 2-Chlorocyclohexanone is employed in cyclization reactions and as a precursor to agrochemicals .
This compound vs. 6-Chlorohexan-2-one
  • Positional Isomerism :
    • Both share the molecular formula C₆H₁₁ClO but differ in functional group placement.
    • 6-Chlorohexan-2-one’s ketone group at C2 and chlorine at C6 make it suitable for synthesizing branched pharmaceuticals .

Research Findings and Key Data

  • Synthetic Utility of this compound :
    • In a study, racemic this compound reacted with vinyl sulfoxides to yield anti-chlorohydrins with 30–43% efficiency, highlighting its role in stereoselective synthesis .
  • Safety Profiles :
    • Chlorocyclohexane requires stringent handling due to flammability and irritation hazards , whereas this compound’s aldehyde group necessitates precautions against respiratory and dermal exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorohexanal
Reactant of Route 2
2-Chlorohexanal

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